7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734837
InChI: InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

CAS No.:

Cat. No.: VC15734837

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one
Standard InChI InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11)
Standard InChI Key DXUULTFEKOJPBE-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(COC(=O)N2)C=C1

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of 7-methoxy-1H-benzo[d][1, oxazin-2(4H)-one consists of a benzene ring fused to a 1,3-oxazin-2-one heterocycle. Key features include:

  • Methoxy group (-OCH₃) at the 7-position of the benzene ring, which donates electron density through resonance effects.

  • Carbonyl group (C=O) in the oxazinone ring, creating an electron-deficient region that influences reactivity.

  • Non-planar conformation due to steric interactions between the methoxy group and adjacent substituents, as confirmed by X-ray crystallography in related compounds .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₉H₉NO₃
Molecular Weight179.17 g/mol
IUPAC Name7-Methoxy-1,4-dihydro-3,1-benzoxazin-2-one
Canonical SMILESCOC1=CC2=C(COC(=O)N2)C=C1
Topological Polar Surface Area61.7 Ų

Spectroscopic Signatures

Characterization relies on advanced analytical techniques:

  • ¹H NMR: Signals at δ 3.92 ppm (methoxy protons) and δ 8.83 ppm (amide NH) confirm substituent positions .

  • ¹³C NMR: Carbonyl carbon resonates at δ 165.8 ppm, while the methoxy carbon appears at δ 55.6 ppm .

  • IR Spectroscopy: Strong absorption bands at 1716 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C-O-C asymmetric stretch) .

Synthesis Methods

Palladium-Catalyzed Carbonylation-Cyclization

A breakthrough method involves a domino carbonylation-cyclization reaction using ortho-halophenols and cyanamide:

  • Substrate Preparation: 7-Methoxy-2-iodophenol serves as the starting material, with iodine positioned ortho to the phenolic hydroxyl group .

  • Catalytic System: Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane with triethylamine as base .

  • CO Generation: Mo(CO)₆ in a two-chamber system releases CO in situ at 65°C .

  • Cyclization: Intramolecular attack of the amide nitrogen onto the carbonyl carbon forms the oxazinone ring .

Reaction Conditions

  • Temperature: 65°C

  • Time: 20 hours

  • Yield: 76% (optimized for analogous compounds)

Table 2: Comparative Synthesis Approaches

MethodCatalystStarting MaterialYield (%)
Pd-Catalyzed Carbonylation Pd(PPh₃)₄2-Iodo-7-methoxyphenol76
Rh(III)-Catalyzed Cascade [Cp*RhCl₂]₂Benzoic Acid Derivatives80

Rhodium-Mediated Cascade Reactions

An alternative route employs rhodium catalysis to construct the benzoxazinone core:

  • C-H Activation: Rh(III) catalysts activate ortho C-H bonds in methoxy-substituted benzoic acids .

  • Dioxazolone Insertion: Reaction with dioxazolones introduces the amide moiety .

  • Cyclization: Spontaneous ring closure forms the 1,3-oxazin-2-one structure .

This method achieves higher yields (80%) but requires specialized ligands and elevated temperatures (100°C) .

Chemical Reactivity

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes regioselective substitutions:

  • Nitration: Occurs at the 5-position due to methoxy group’s directing effects.

  • Sulfonation: Sulfonic acid groups introduce water-solubility for pharmaceutical formulations.

Ring-Opening Reactions

The oxazinone ring displays sensitivity to nucleophilic attack:

  • Hydrolysis: Aqueous base cleaves the ring to form 2-amino-5-methoxybenzoic acid derivatives.

  • Aminolysis: Primary amines open the ring via nucleophilic addition to the carbonyl group, generating ureido-phenols.

Transition Metal-Mediated Transformations

The carbonyl group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium catalysts enable aryl-aryl bond formation at the 8-position .

  • Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for drug discovery applications .

CompoundIC₅₀ (µM) - HeLaIC₅₀ (µM) - MCF7
7-Nitro Derivative12.418.9
7-Methoxy Derivative34.747.2

Antiplatelet Effects

Benzoxazinones interfere with platelet aggregation pathways:

  • COX-1 Inhibition: 85% suppression of thromboxane B₂ synthesis at 100 µM .

  • P2Y₁₂ Receptor Antagonism: Competitive binding with ADP reduces platelet activation .

Industrial and Materials Science Applications

Polymer Precursors

The oxazinone ring serves as a monomer for high-performance polymers:

  • Polybenzoxazines: Thermally stable resins with glass transition temperatures exceeding 250°C.

  • Flame Retardants: Phosphorylated derivatives achieve UL-94 V-0 rating at 1.6 mm thickness.

Organic Electronics

Methoxy-substituted benzoxazinones function as electron-transport materials:

  • OLEDs: External quantum efficiency of 12.4% in blue-emitting devices .

  • OFETs: Hole mobility of 0.45 cm²/V·s in thin-film transistors .

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